![molecular formula C22H23N5O3 B2585440 7-[4-(苄氧基)-3-乙氧基苯基]-5-甲基-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺 CAS No. 536999-33-4](/img/structure/B2585440.png)

7-[4-(苄氧基)-3-乙氧基苯基]-5-甲基-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is versatile and has been used in various areas of drug design . It’s isoelectronic with purines, making it a potential surrogate of the purine ring . This compound is part of a series of 7-alkoxy - [1,2,4] triazolo [1, 5-a] pyrimidine derivatives .

Synthesis Analysis

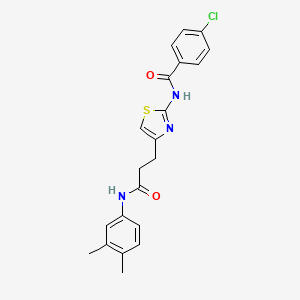

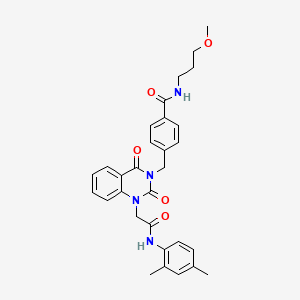

The synthesis of similar compounds has been reported in the literature. For instance, a new additive named 4,4’-trimethylenedipiperidine has been introduced for the practical and ecofriendly preparation of ethyl 5-amino-7- (4-phenyl)-4,7-dihydro- [1,2,4]triazolo [1,5-a]pyrimidine-6-carboxylate derivatives . Another study reported the synthesis of 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4-chlorophenyl)-4,7-dihydro-5-methyl-[1,2,4]-triazolo[1,5-a]pyrimidine-6-carboxamide .

Molecular Structure Analysis

The TP heterocycle is a relatively simple structure that has proved to be remarkably versatile . The ring system of TPs is isoelectronic with that of purines . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Chemical Reactions Analysis

The TP heterocycle has found numerous applications in medicinal chemistry . It has been used in the design of new drugs due to its reactivity and presence in many molecules of natural, human, or plant origin . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines .

科学研究应用

Synthesis of Heterocyclic Compounds

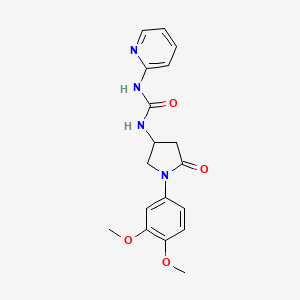

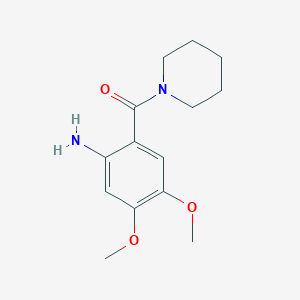

The synthesis of heterocyclic compounds is a significant area of research due to their applications in medicinal and pharmaceutical chemistry. The 1,2,4-triazolo[1,5-a]pyrimidine derivatives are found in many natural products that exhibit biological activities. These compounds are involved in the development of sustainable methodologies for synthesizing fused heterocyclic compounds .

Antimicrobial Agents

Infectious diseases are a major challenge to human health, and there is a continuous need for new antimicrobial agents. Some derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria strains. For instance, certain compounds have demonstrated superior antibacterial activities comparable to first-line antibacterial agents like ampicillin .

Antimalarial Activity

Compounds derived from 1,2,4-triazolo[1,5-a]pyrimidine have been used as reactants for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity. This highlights the potential of these compounds in contributing to the treatment and prevention of malaria .

HIV Research

The derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have been investigated for their pharmacological activity caused by binding to HIV TAR RNA. This suggests their potential application in HIV research, possibly offering new avenues for the treatment of this virus .

Cancer Treatment

Polycyclic systems containing the 1,2,4-triazolo[1,5-a]-pyrimidine moiety have been reported to have antitumor properties. Additionally, complexes of triazolo-pyrimidines with metals like platinum and ruthenium are highly active against parasites and can also be used in treating cancer .

Cardiovascular Disorders

The 1,2,4-triazolo[1,5-a]pyrimidine derivatives are utilized in the treatment of cardiovascular disorders. Their role in such treatments underscores the importance of these compounds in addressing heart-related diseases .

Type 2 Diabetes Management

These compounds have also been applied in the management of type 2 diabetes, indicating their versatility and significance in the field of endocrinology and metabolism .

Material Sciences

Beyond their biomedical applications, 1,2,4-triazolo[1,5-a]pyrimidine derivatives have various applications in material sciences. This includes the development of new materials with specific properties for technological advancements .

作用机制

While the specific mechanism of action for this compound is not mentioned in the search results, compounds containing the [1,2,4]-triazolo [1,5- a ]pyrimidine ring exhibit biological activity in various therapeutic areas such as anti-cancer, anti-parasitic, antifungal, antiviral, and anti-inflammatory activities .

属性

IUPAC Name |

7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c1-3-29-18-11-16(9-10-17(18)30-12-15-7-5-4-6-8-15)20-19(21(23)28)14(2)26-22-24-13-25-27(20)22/h4-11,13,20H,3,12H2,1-2H3,(H2,23,28)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJYIOCJRFDRMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)N)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-ethoxybenzoate](/img/structure/B2585357.png)

![2-[1-[2-(1,2-Benzoxazol-3-yl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2585358.png)

![3-(4-isopropoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2585362.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide](/img/structure/B2585364.png)

![Ethyl 5-(2-methoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2585365.png)

![Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate](/img/structure/B2585367.png)

![N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2585372.png)

![1-[(1-Ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2585375.png)

![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole](/img/structure/B2585379.png)